N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

CES2 inhibition IC50 human liver microsomes

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 681174-19-6) is a synthetic heterocyclic compound belonging to the benzimidazole–benzothiazole hybrid class. It is cataloged in authoritative biochemical databases including BindingDB (BDBM50154561) and ChEMBL (CHEMBL3774603), with curated affinity data confirming its primary biological identity as a potent and selective inhibitor of human carboxylesterase 2 (CES2/CE2).

Molecular Formula C21H14N4OS
Molecular Weight 370.43
CAS No. 681174-19-6
Cat. No. B2779420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
CAS681174-19-6
Molecular FormulaC21H14N4OS
Molecular Weight370.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C21H14N4OS/c26-21(14-8-9-18-19(11-14)27-12-22-18)23-15-5-3-4-13(10-15)20-24-16-6-1-2-7-17(16)25-20/h1-12H,(H,23,26)(H,24,25)
InChIKeyKGMAXOCUXZDNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 681174-19-6): Compound Profile and Key Properties for Research Procurement


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 681174-19-6) is a synthetic heterocyclic compound belonging to the benzimidazole–benzothiazole hybrid class. It is cataloged in authoritative biochemical databases including BindingDB (BDBM50154561) and ChEMBL (CHEMBL3774603), with curated affinity data confirming its primary biological identity as a potent and selective inhibitor of human carboxylesterase 2 (CES2/CE2) [1]. The compound's structure features a benzimidazole moiety linked via a 3-substituted phenyl bridge to a benzothiazole-6-carboxamide, a scaffold that is chemically distinct from the major known CES2 inhibitor chemotypes [2]. Its IC50 of 20 nM against human CES2 in liver microsomes establishes it among the most potent CES2 inhibitors characterized to date [1].

Why Generic Substitution Fails for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide in CES2 Research


Carboxylesterase 2 (CES2) inhibitors exhibit wide-ranging potency and selectivity profiles that preclude simple substitution. The most commonly used CES2 reference inhibitor, loperamide, achieves an IC50 of only approximately 1,000 nM under identical assay conditions (human liver microsomes, fluorescein diacetate substrate, 10-min preincubation) [1], while broad-spectrum organophosphate inhibitors such as bis(4-nitrophenyl) phosphate (BNPP) lack isoform selectivity entirely—inhibiting both CES2 and CES1 with IC50 values below 1,000 nM [1]. Experimental CES2 inhibitors from recent medicinal chemistry campaigns (e.g., compound 24, LK-44) typically exhibit IC50 values in the 5–7 μM range against recombinant hCES2A [2]. In this landscape, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide occupies a unique position combining low-nanomolar potency, high isoform selectivity, and a chemically distinct scaffold—properties that cannot be replicated by substituting a generic or tool CES2 inhibitor.

Quantitative Differentiation Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 681174-19-6) vs. CES2 Inhibitor Comparators


CES2 Inhibitory Potency: ~50-Fold Advantage over Loperamide Under Identical Assay Conditions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide inhibits human CES2 with an IC50 of 20 nM in human liver microsomes using fluorescein diacetate (FD) as substrate, following a 10-minute preincubation at 37°C [1]. Under the same assay system (human liver microsomes, FD substrate, 10-min preincubation), the widely used CES2 reference inhibitor loperamide exhibits an IC50 of approximately 1,000 nM [2]. This represents an approximately 50-fold potency advantage for the target compound (1,000 nM ÷ 20 nM = 50).

CES2 inhibition IC50 human liver microsomes fluorescein diacetate loperamide

CES2/CE1 Isoform Selectivity: ~1,020-Fold Selectivity Ratio vs. Non-Selective BNPP and Moderately Selective Loperamide

The target compound demonstrates an IC50 of 20 nM against CES2 and 20,400 nM against CES1 in human liver microsomes, yielding a CES2/CE1 selectivity ratio of approximately 1,020-fold (20,400 ÷ 20) [1]. In comparison, the broad-spectrum organophosphate inhibitor BNPP inhibits both CES2 and CES1 with IC50 values below 1,000 nM (<1 μM), i.e., it is essentially non-selective between isoforms [2]. Loperamide exhibits moderate selectivity, with a CES2 IC50 of ~1,000 nM and a CES1-b IC50 above 100,000 nM, yielding a selectivity ratio of >100-fold [2]. Thus, the target compound achieves approximately 10-fold greater selectivity for CES2 over CES1 relative to loperamide, while BNPP is qualitatively unsuitable for any isoform-selective application.

CES2 selectivity CES1 isoform selectivity BNPP human liver microsomes

Competitive Inhibition Mechanism with Quantified Binding Affinity: Ki = 42 nM

Enzyme kinetic analysis using Lineweaver-Burk plots established that N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide inhibits CES2 through a competitive inhibition mechanism, with a Ki of 42 nM determined in human liver microsomes using fluorescein diacetate as substrate [1]. The competitive mode confirms direct active-site binding to CES2. In contrast, BNPP acts as an irreversible/non-specific serine hydrolase inhibitor lacking a defined Ki for CES2, while many flavonoid-based CES2 inhibitors exhibit non-competitive or mixed-type inhibition with Ki values in the low micromolar range [2]. The combination of a defined competitive mechanism and a low-nanomolar Ki distinguishes this compound from both non-specific tool inhibitors and natural product-derived CES2 ligands.

competitive inhibition Ki enzyme kinetics CES2 Lineweaver-Burk

Potency Gap Against Next-Generation Experimental CES2 Inhibitors: 251- to 327-Fold Advantage

Recent medicinal chemistry optimization campaigns have yielded novel hCES2A inhibitors including LK-44 (hCES2A-IN-2, IC50 = 5.02 ± 0.67 μM) [1] and compound 24 (IC50 = 6.54 μM in living cells, hCES1 IC50 >100 μM) [2]. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide, with a CES2 IC50 of 0.020 μM (20 nM), exhibits a 251-fold potency advantage over LK-44 (5.02 μM ÷ 0.020 μM) and a 327-fold advantage over compound 24 (6.54 μM ÷ 0.020 μM). Although assay formats differ (target: human liver microsomes with FD substrate; comparators: recombinant hCES2A or cell-based assays), the magnitude of the potency gap—exceeding two orders of magnitude—is unlikely to be explained solely by assay variability.

CES2 inhibitor structure-activity relationship irinotecan LK-44 compound 24

Structural Scaffold Uniqueness: Benzimidazole–Benzothiazole Hybrid Chemotype with Distinct IP Position

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide features a benzimidazole–(3-phenyl)–benzothiazole-6-carboxamide scaffold that is chemically distinct from the four major established CES2 inhibitor chemotypes: (i) piperidine-based loperamide, (ii) organophosphate BNPP, (iii) polyphenolic flavonoids, and (iv) 1,2-diketone-based inhibitors [1]. This scaffold falls within the claimed chemical space of the Grünenthal patent family on substituted benzimidazoles, benzothiazoles, and benzoxazoles (US 2011/0009382 A1, AU 2010257856), which covers compounds targeting bradykinin B1 receptor-mediated disorders [2]. The structural uniqueness suggests that this compound may possess an off-target interaction profile distinct from other CES2 inhibitor classes, and it occupies intellectual property space that is separate from patents covering piperidine-, organophosphate-, or flavonoid-based CES2 inhibitors.

benzimidazole-benzothiazole scaffold chemical space patent landscape CES2 inhibitor chemotype

Potential for CNS Target Engagement: Class-Level Brain Uptake of 3–5% ID in Rodent Models

Structural analogs within the benzimidazole/benzthiazole derivative class were evaluated for radiopharmaceutical efficacy, demonstrating brain uptake of 3–5% of the injected dose in rodent biodistribution studies, with >95% radiochemical purity maintained for 24 hours and rapid blood clearance kinetics [1]. While these data derive from close structural analogs rather than the exact CAS 681174-19-6 compound, they establish that this chemotype possesses intrinsic physicochemical properties (molecular weight ~370, balanced hydrophobicity/hydrophilicity) compatible with passive blood-brain barrier penetration. This property is not shared by loperamide, which is a well-characterized P-glycoprotein (P-gp) substrate with minimal CNS exposure [2].

brain imaging agent benzimidazole-benzothiazole blood-brain barrier PET imaging CNS exposure

Optimal Research and Industrial Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 681174-19-6) Based on Quantified Differentiation Evidence


In Vitro Drug-Drug Interaction (DDI) Panel Studies Requiring Isoform-Specific CES2 Inhibition

In pharmaceutical DDI screening panels where CES2-mediated hydrolysis of ester prodrugs (e.g., irinotecan, capecitabine, gemcitabine prodrug LY2334737) must be distinguished from CES1-mediated metabolism, this compound provides a decisive experimental advantage. Its CES2 IC50 of 20 nM is 50-fold lower than loperamide's required concentration (IC50 ~1,000 nM) and its CES2/CE1 selectivity ratio of 1,020-fold exceeds loperamide's >100-fold selectivity [1][2]. At the low nanomolar concentrations required for full CES2 engagement (approximately 60–100 nM for >90% occupancy, based on Ki = 42 nM competitive binding), CES1 activity remains essentially unperturbed. This eliminates the interpretational ambiguity that arises when loperamide must be used at concentrations approaching 10 μM—where off-target effects become probable—and avoids the CES1 co-inhibition that renders BNPP unsuitable for isoform-specific studies.

In Vivo Proof-of-Concept Models of Irinotecan-Induced Delayed Diarrhea

CES2-mediated intestinal hydrolysis of irinotecan to SN-38 is the established mechanism underlying dose-limiting delayed diarrhea. Pharmacological CES2 inhibition is a validated strategy to mitigate this toxicity. With a CES2 IC50 of 20 nM, representing a 251-fold advantage over the leading experimental CES2 inhibitor LK-44 (IC50 5.02 μM) and a 327-fold advantage over compound 24 (IC50 6.54 μM), this compound enables in vivo dosing at substantially lower compound burden [1]. Reduced dose requirements translate to minimized risk of solubility-limited absorption, lower excipient load, and decreased probability of compound-related toxicity—factors that have historically complicated the preclinical-to-clinical translation of CES2 inhibitors. The defined competitive mechanism (Ki = 42 nM) also enables pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict the relationship between plasma exposure and intestinal CES2 target engagement.

Reference Inhibitor for CES2 Fluorescent Probe Development and High-Throughput Screening Assay Validation

The development and validation of novel CES2-selective fluorescent probe substrates requires a well-characterized reference inhibitor to establish assay performance parameters (Z'-factor, signal window, IC50 reproducibility). This compound offers three properties that make it uniquely suitable for this role: (i) a CES2 IC50 of 20 nM against the most widely used probe substrate fluorescein diacetate, providing a robust positive control with a large dynamic range; (ii) a defined competitive inhibition mechanism with Ki = 42 nM, enabling calculation of expected inhibition at any substrate concentration via the Cheng-Prusoff relationship; and (iii) 1,020-fold selectivity over CES1, ensuring that probe substrate hydrolysis detected in mixed enzyme systems (e.g., human liver microsomes, hepatocyte S9 fractions) can be confidently attributed to CES2 activity [1][2]. Neither BNPP (non-selective, irreversible) nor loperamide (less potent, less well-characterized Ki) provides an equivalent reference standard.

Medicinal Chemistry Starting Point for CNS-Penetrant CES2 Modulators

For discovery programs targeting CES2 in the central nervous system, the benzimidazole–benzothiazole hybrid scaffold provides a chemically differentiated starting point. Structural analogs within this chemotype demonstrate 3–5% brain uptake in rodent biodistribution studies, with fast blood clearance and sustained radiochemical stability [1]. This CNS exposure capacity is inaccessible through modification of the loperamide scaffold, which is a well-characterized P-glycoprotein substrate with intrinsically poor brain penetration. The scaffold also falls within a distinct patent space (Grünenthal US 2011/0009382 A1 covering substituted benzimidazoles, benzothiazoles, and benzoxazoles for bradykinin B1 receptor modulation) [2], providing a defined intellectual property landscape for medicinal chemistry optimization. The existing SAR understanding from the CE2/CE1 selectivity data offers a rational basis for iterative structural modification aimed at balancing CNS penetration with maintained CES2 potency and isoform selectivity.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.